

The Discovery and Synthesis of VU590 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------------------|-----------|
| Compound Name: | VU590 dihydrochloride | |
| Cat. No.: | B591140 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 dihydrochloride is a significant pharmacological tool in the study of inward rectifier potassium (Kir) channels. Identified through a high-throughput screening campaign, this small molecule exhibits potent, sub-micromolar inhibition of the renal outer medullary potassium channel (Kir1.1 or ROMK) and moderate inhibition of Kir7.1.[1][2][3][4] Its discovery has paved the way for a deeper understanding of the physiological roles of these channels and has provided a scaffold for the development of more selective inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental protocols related to **VU590 dihydrochloride**, tailored for professionals in the field of drug discovery and development.

Discovery

VU590 was identified from a high-throughput screen of approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository.[1] The primary screen was designed to find modulators of the Kir1.1 channel, a key regulator of sodium and potassium balance in the kidney.[5]

High-Throughput Screening (HTS)



The HTS assay utilized a fluorescence-based thallium (TI+) flux methodology.[5] Thallium ions are permeable through potassium channels and can be detected by a fluorescent dye, providing a surrogate measure of channel activity. This robust assay format is amenable to large-scale automated screening.

Synthesis of VU590 Dihydrochloride

The chemical name for VU590 is 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane. The synthesis involves the N-alkylation of the macrocyclic diamine, 1,4,10-trioxa-7,13-diazacyclopentadecane, with two equivalents of 1-(chloromethyl)-4-nitrobenzene. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

Experimental Protocol: Synthesis of VU590 Dihydrochloride

Materials:

- 1,4,10-Trioxa-7,13-diazacyclopentadecane
- 1-(chloromethyl)-4-nitrobenzene
- Potassium carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)
- Hydrochloric acid (HCl) in diethyl ether or methanol
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

N-Alkylation: In a round-bottom flask, dissolve 1,4,10-trioxa-7,13-diazacyclopentadecane (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile. To this suspension, add a solution of 1-(chloromethyl)-4-nitrobenzene (2.2 equivalents) in acetonitrile dropwise at room temperature.



- Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thinlayer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off
 the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in
 dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate
 or magnesium sulfate, filter, and concentrate to yield the crude VU590 free base.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
- Salt Formation: Dissolve the purified VU590 free base in a minimal amount of dichloromethane or methanol. Add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or methanol dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
- Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain VU590 dihydrochloride as a solid.

Mechanism of Action

VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[2] The inhibition is both voltage- and K⁺-dependent, which is characteristic of open-channel blockers that bind within the ion conduction pathway.[1]

Molecular Determinants of Binding

Site-directed mutagenesis and molecular modeling studies have identified key amino acid residues responsible for the binding of VU590:

- Kir1.1: Asparagine 171 (N171) in the pore-lining region is crucial for high-affinity block.[1][6]
- Kir7.1: The binding site is also located in the pore, with contributions from residues such as Glutamate 149 (E149), Alanine 150 (A150), and Threonine 153 (T153).[1][6]

Quantitative Data



The inhibitory activity of VU590 and its analogs has been quantified using various electrophysiological and fluorescence-based assays.

| Compound | Kir1.1 IC ₅₀ (nM) | Kir7.1 IC ₅₀ (μΜ) | Notes |
|-------------------|------------------------------|------------------------------|--|
| VU590 | 290[4] | 8[4] | Potent dual inhibitor. |
| VU591 | 240[6] | >100 | A selective inhibitor of Kir1.1 developed from a related scaffold. |
| BNBI | 8000[6] | >100 | A structurally related hit from the primary screen with lower potency. |
| VU573 Analog (9) | >100 | >100 | Loss of activity against both channels. |
| VU573 Analog (11) | >100 | >100 | Loss of activity against Kir7.1. |

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the electrophysiological effects of ion channel modulators.

Cell Culture and Transfection:

- Culture human embryonic kidney (HEK-293) cells or other suitable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Transiently transfect the cells with plasmids encoding the desired Kir channel subunits (e.g., Kir1.1 or Kir7.1) using a suitable transfection reagent. A green fluorescent protein (GFP) marker can be co-transfected for easy identification of transfected cells.



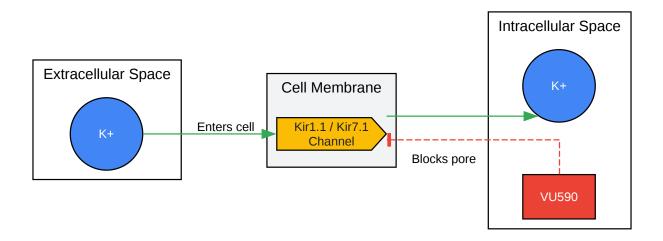
Plate the transfected cells onto glass coverslips 24-48 hours before recording.

Electrophysiological Recording:

- Solutions:
 - External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES (pH adjusted to 7.4 with KOH).
 - Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
- Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- · Recording:
 - Obtain a gigaohm seal between the pipette and the cell membrane.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of -80 mV.
 - Apply voltage ramps or steps to elicit Kir channel currents. A typical voltage protocol is a ramp from -120 mV to +60 mV.
 - Record baseline currents and then perfuse the bath with a solution containing VU590
 dihydrochloride at various concentrations to determine the dose-dependent inhibition.

Visualizations Signaling Pathway and Mechanism of Action



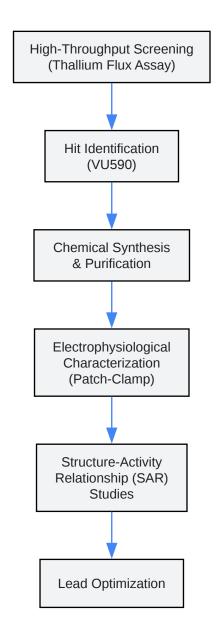


Click to download full resolution via product page

Caption: Mechanism of VU590 as an intracellular pore blocker of Kir channels.

Experimental Workflow for Discovery and Characterization



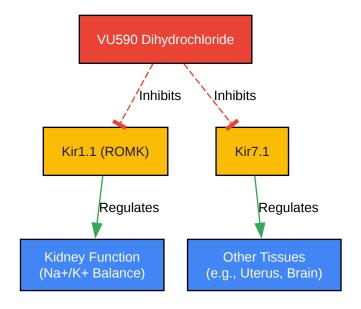


Click to download full resolution via product page

Caption: Workflow for the discovery and development of VU590.

Logical Relationship of VU590's Targets and Effects





Click to download full resolution via product page

Caption: Targets and physiological relevance of VU590 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Discovery, Characterization, and Structure—Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]



- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of VU590 Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591140#discovery-and-synthesis-of-vu590-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com